Urate D-ribonucleotide is primarily sourced from the breakdown of purines, which are nitrogen-containing compounds found in many foods and are also produced endogenously. The synthesis of urate D-ribonucleotide occurs through the purine nucleotide biosynthesis pathway, where it is formed from uridine monophosphate through various enzymatic reactions involving key intermediates like inosine monophosphate and xanthine .
Urate D-ribonucleotide falls under the classification of nucleotides, specifically as a ribonucleotide. It consists of a ribose sugar, a phosphate group, and a urate base. Nucleotides are essential building blocks for nucleic acids (DNA and RNA) and play vital roles in cellular metabolism and signaling.
The synthesis of urate D-ribonucleotide can occur via two primary pathways: de novo synthesis and the salvage pathway.
The enzymatic reactions involved in these pathways require specific enzymes such as phosphoribosyltransferases and various transformylases that facilitate the transfer of functional groups necessary for nucleotide formation. The efficiency and regulation of these pathways are critical for maintaining cellular nucleotide pools.
Urate D-ribonucleotide has a molecular structure characterized by:
The structural formula can be represented as follows:
The molecular weight of urate D-ribonucleotide is approximately 328.2 g/mol. Its structure allows it to participate in hydrogen bonding and other interactions that are essential for its biological functions.
Urate D-ribonucleotide participates in various biochemical reactions:
These reactions are catalyzed by specific enzymes such as nucleoside diphosphate kinases and xanthine oxidase, which play crucial roles in nucleotide metabolism and energy transfer within cells .
The mechanism of action for urate D-ribonucleotide involves its role as a substrate in various metabolic pathways:
Studies have shown that fluctuations in urate levels can influence metabolic processes, linking elevated levels to conditions such as gout due to impaired excretion or overproduction .
Relevant data indicate that its stability is crucial for maintaining cellular function, especially under varying metabolic conditions .
Urate D-ribonucleotide has several important applications:
Urate D-ribonucleotide (C₁₀H₁₃N₄O₁₀P; PubChem CID: 439973) is a purine ribonucleotide derivative where uric acid (7,9-dihydro-1H-purine-2,6,8(3H)-trione) is covalently linked via a β-N₉-glycosidic bond to the anomeric carbon (C1') of D-ribofuranose, which is esterified with a phosphate group at its 5' position [3] [8]. This structure distinguishes it from conventional purine nucleotides (like AMP or GMP), which feature nucleobases before complete oxidation. The ribose-phosphate backbone adopts characteristic ring conformations (C2'-endo or C3'-endo puckering), influencing its biochemical reactivity. Uric acid's planar tricyclic system enables π-stacking interactions, while its ionizable protons (pKa ~5.4) confer pH-dependent solubility [5] [8].
Table 1: Key Chemical Identifiers of Urate D-ribonucleotide
Property | Value/Description |
---|---|
Systematic Name | [(2R,3R,4S,5R)-5-(2,4,6,8-Trioxo-1,3,7,9-tetraazaspiro[4.4]non-7-en-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
Molecular Formula | C₁₀H₁₃N₄O₁₀P |
Molecular Weight | 396.21 g/mol |
PubChem CID | 439973 |
Key Functional Groups | β-N-glycosidic bond, 5'-phosphate, purine diketone |
The existence of urate ribonucleotides was first demonstrated in 1964 when researchers identified a novel uric acid-containing ribonucleotide biosynthesized in avian liver extracts. This discovery revealed an unexpected branch in purine metabolic pathways beyond the established routes for AMP/GMP synthesis [1]. Early studies characterized its biosynthetic origin from inosine 5'-monophosphate (IMP) or xanthosine 5'-monophosphate (XMP), involving multiple oxidation steps likely catalyzed by molybdenum-dependent oxidases [1] [4]. For decades, it remained a biochemical curiosity due to its low abundance and instability. However, the identification of ribonucleotide repair enzymes (e.g., RNase H2) in the 2000s renewed interest in non-canonical nucleotides like urate D-ribonucleotide, as their accumulation correlates with genomic instability and human diseases [10].
Table 2: Key Research Milestones
Year | Milestone | Significance |
---|---|---|
1964 | Biosynthesis reported in avian liver | First evidence of uric acid nucleotides in biological systems [1] |
1990s | Characterization of purine catabolic enzymes (xanthine oxidase) | Elucidated potential synthetic routes from hypoxanthine nucleotides [2] |
2000s | Discovery of RNase H2's role in ribonucleotide excision repair | Provided context for cellular handling of non-standard nucleotides [10] |
2020s | Links between purine metabolism and redox signaling explored | Suggested potential signaling roles for oxidized purines [6] |
Urate D-ribonucleotide occupies a unique node in purine metabolism, intersecting catabolic and nucleotide salvage pathways:
The compound’s instability and low steady-state concentrations have hindered extensive characterization. Future research should clarify its enzymatic synthesis (e.g., specific kinases/oxidases involved), degradation pathways, and potential roles in cellular signaling beyond waste management [1] [6].
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